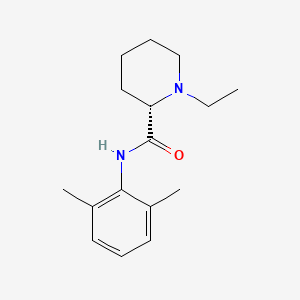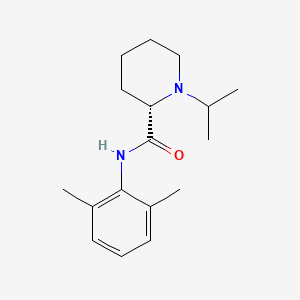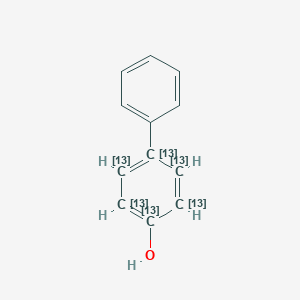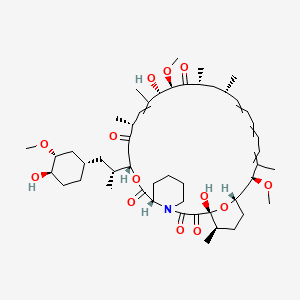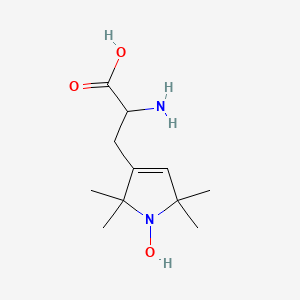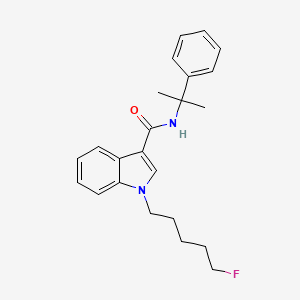
5-Fluoro CUMYL-PICA
Vue d'ensemble
Description
5-Fluoro CUMYL-PICA, also known as CUMYL-5F-PICA, is a derivative of the aminoalkylindole cannabinoid AM2201 . It is an analog of CUMYL-PICA characterized by the addition of an alkyl-terminal fluorine atom . The IUPAC name for this compound is 1-(5-fluoropentyl)-N-(2-phenylpropan-2-yl)-1H-indole-3-carboxamide .
Synthesis Analysis
The synthesis of 5F-CUMYL-PICA and related compounds has been described in the literature . These compounds were synthesized and characterized using nuclear magnetic resonance (NMR) spectroscopy, gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-quadrupole time-of-flight-MS (LC-QTOF-MS) .Molecular Structure Analysis
The molecular formula of 5-Fluoro CUMYL-PICA is C23H27FN2O . The structure of this compound includes an indole ring attached to a carboxamide group, with a fluoropentyl chain and a phenylpropan-2-yl group also attached .Chemical Reactions Analysis
While specific chemical reactions involving 5-Fluoro CUMYL-PICA have not been detailed in the search results, it is known that this compound can be quantified in biological samples using LC–MS/MS .Applications De Recherche Scientifique
Forensic and Research Applications
5-Fluoro CUMYL-PICA is intended for forensic and research applications due to its status as a derivative of aminoalkylindole cannabinoid AM2201, which acts as a potent agonist for cannabinoid receptors .
Pharmacokinetics and Metabolism Studies
The compound has been studied for its pharmacokinetic profiles and metabolic processes, although these properties are not fully characterized yet .
Safety And Hazards
Orientations Futures
Given the potential risks associated with the use of synthetic cannabinoids like 5-Fluoro CUMYL-PICA, future research will likely focus on further elucidating the pharmacological and toxicological properties of these compounds. This could help inform regulatory decisions and public health interventions .
Propriétés
IUPAC Name |
1-(5-fluoropentyl)-N-(2-phenylpropan-2-yl)indole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN2O/c1-23(2,18-11-5-3-6-12-18)25-22(27)20-17-26(16-10-4-9-15-24)21-14-8-7-13-19(20)21/h3,5-8,11-14,17H,4,9-10,15-16H2,1-2H3,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCYQNSYQBCKOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)NC(=O)C2=CN(C3=CC=CC=C32)CCCCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401155696 | |
| Record name | 1-(5-Fluoropentyl)-N-(1-methyl-1-phenylethyl)-1H-indole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401155696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro CUMYL-PICA | |
CAS RN |
1400742-18-8 | |
| Record name | 1-(5-Fluoropentyl)-N-(1-methyl-1-phenylethyl)-1H-indole-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1400742-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-cumyl-pica | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1400742188 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(5-Fluoropentyl)-N-(1-methyl-1-phenylethyl)-1H-indole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401155696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-FLUORO-CUMYL-PICA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BN4RS63UV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: How does 5-Fluoro CUMYL-PICA interact with cannabinoid receptors, and what are the downstream effects?
A: 5-Fluoro CUMYL-PICA exhibits high binding affinity for both cannabinoid receptor type 1 (CB1) and type 2 (CB2) []. This binding leads to the activation of downstream signaling pathways, including the stimulation of [35S]GTPγS binding and inhibition of cAMP production []. These signaling events are similar to those elicited by Δ-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, but 5-Fluoro CUMYL-PICA demonstrates greater efficacy than THC in these assays [].
Q2: Does 5-Fluoro CUMYL-PICA produce effects similar to THC in vivo?
A: While the research primarily focuses on in vitro characterization, the study does provide insights into the in vivo effects of 5-Fluoro CUMYL-PICA. In a mouse drug discrimination assay, 5-Fluoro CUMYL-PICA substituted for THC, suggesting it likely produces subjective effects similar to cannabis in humans [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



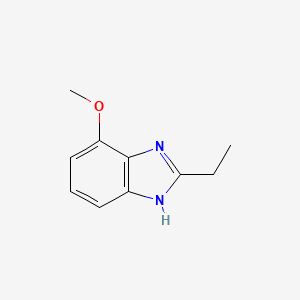

![Prop-2-enyl 6-[1-[tert-butyl(dimethyl)silyl]oxyethyl]-7-oxo-2-(oxolan-3-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-3-carboxylate](/img/structure/B570561.png)
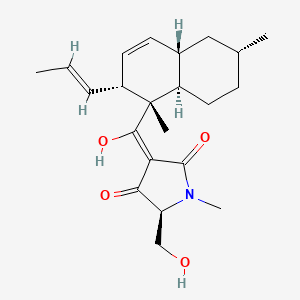
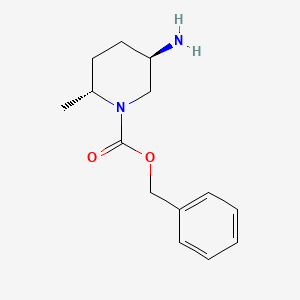
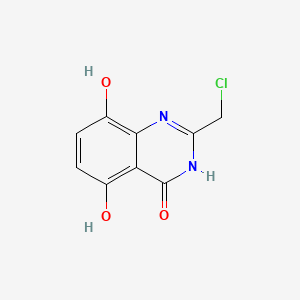
![(2R)-2-[2-[(5R,6R,7S,9S,11R,18S,19S)-19-amino-6-[(3R)-3,4-dicarboxybutanoyl]oxy-11,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B570569.png)
![(S)-[2-[[(Tert-butoxy)carbonyl]amino]-4-methylpentyl]carbamic acid benzyl ester](/img/structure/B570570.png)
